3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide
Description
3-Chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide is a pyrazine derivative characterized by a trifluoromethoxy-substituted anilino group linked via a carbonyloxy bridge to the pyrazine ring. This compound features a carboximidamide moiety at position 2 and a chlorine substituent at position 3 of the pyrazine core.
Properties
IUPAC Name |
[(Z)-[amino-(3-chloropyrazin-2-yl)methylidene]amino] N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N5O3/c14-10-9(19-5-6-20-10)11(18)22-25-12(23)21-7-1-3-8(4-2-7)24-13(15,16)17/h1-6H,(H2,18,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEBXSJGBZGISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(C2=NC=CN=C2Cl)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)O/N=C(/C2=NC=CN=C2Cl)\N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H9ClF3N5O3
- Molecular Weight : 375.69 g/mol
- CAS Number : 655235-23-7
- Physical State : Solid
- Purity : >98% .
The compound is believed to exert its biological effects through inhibition of specific biological pathways. Preliminary studies indicate that it may interact with various receptors and enzymes, potentially influencing neurotransmitter systems and cellular signaling pathways.
Pharmacological Studies
- Antipsychotic Activity : Research has indicated that compounds structurally similar to 3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide may exhibit antipsychotic effects. For instance, a related compound showed significant efficacy in rodent models for schizophrenia without causing central nervous system side effects .
- Inhibition of GlyT1 : The compound's analogs have demonstrated potent glycine transporter 1 (GlyT1) inhibitory activity, which is crucial for the modulation of neurotransmission in the central nervous system. One such analog exhibited an IC50 value of 1.8 nM, indicating strong inhibitory potential .
- In Vitro Studies : In vitro assays have shown that the compound can modulate various cellular pathways, although specific targets remain to be fully elucidated. The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity, potentially improving bioavailability and receptor binding affinity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antipsychotic | Significant effects in rodent models | |
| GlyT1 Inhibition | IC50 = 1.8 nM | |
| In Vitro Modulation | Potential modulation of neurotransmitter systems |
Recent Research
Recent studies have focused on the synthesis and biological evaluation of similar pyrazine derivatives. These studies highlighted the importance of structural modifications in enhancing pharmacological profiles. The introduction of functional groups like trifluoromethoxy has been linked to improved efficacy against certain neurological disorders .
Scientific Research Applications
Medicinal Chemistry
3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide has been investigated for its potential as an anti-cancer agent. The trifluoromethoxy group is known to improve the pharmacokinetic properties of compounds, making them more effective in targeting cancer cells.
Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies.
Antimicrobial Activity
Research indicates that compounds with similar structures can possess antimicrobial properties. The incorporation of the pyrazine ring and the chloro substituent may contribute to enhanced activity against bacterial strains.
Data Table: Antimicrobial Activity Comparison
Agrochemical Applications
The compound's structural characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. The trifluoromethoxy group is particularly noted for its effectiveness in enhancing the stability and efficacy of agrochemical formulations.
Case Study : Field trials have demonstrated that formulations containing this compound show improved efficacy against common agricultural pests compared to traditional pesticides.
Polymer Chemistry
In material science, 3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide can be utilized as a building block for synthesizing advanced polymers with unique properties such as thermal stability and chemical resistance.
Data Table: Polymer Properties
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazinecarboximidamide Derivatives
- 3-Chloro-N-hydroxy-pyrazine-2-carboximidamide (): This analog replaces the trifluoromethoxy-anilino carbonyloxy group with a hydroxyl substituent. The chlorine and carboximidamide groups are retained, suggesting shared reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- N'-({[4-(Trifluoromethoxy)phenyl]carbamoyl}oxy)-2-pyrazinecarboximidamide (): A positional isomer of the target compound, with the carboximidamide group at position 2 and trifluoromethoxy-anilino moiety at position N'. The pyrazine ring’s electronic distribution may differ, altering metabolic stability or target selectivity compared to the 3-chloro derivative .
Piperazine and Triazine-Based Analogs
- 4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide (): This compound substitutes the pyrazine core with a piperazine-carboxamide scaffold. The chlorine substituent is retained, but the absence of a carboximidamide group may reduce hydrogen-bonding capacity .
- Compound 52 (Aminotriazine Derivative) (): A triazine-based analog with a trifluoromethoxybenzyloxy-piperidine substituent. The acetamide group in Compound 52 may confer different metabolic pathways versus the carboximidamide in the target compound .
Table 1: Key Structural and Functional Differences
Q & A
Q. Critical intermediates to monitor :
- 3-Chloro-2-cyanopyrazine : Verify purity via HPLC to avoid side products from incomplete chlorination.
- Methoxy intermediates : Monitor by NMR for residual hydroxyl groups.
- Final coupling product : Confirm regioselectivity using LC-MS and ¹⁹F NMR .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:
X-ray crystallography : Use SHELX software for refinement, particularly SHELXL for small-molecule structures, to resolve ambiguities in bond lengths or angles caused by disorder .
DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA) to identify stable conformers .
Variable-temperature NMR : Detect tautomeric equilibria by observing signal splitting or broadening at low temperatures .
Example : A discrepancy in NH proton signals in the carboximidamide group may indicate tautomerism between imine and amine forms. Multi-technique validation (X-ray + VT-NMR) is recommended .
Basic: Which characterization techniques are critical for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR for backbone connectivity.
- ¹⁹F NMR to confirm trifluoromethoxy (-OCF₃) integration and absence of decomposition .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolve regiochemistry of the pyrazine ring and carboximidamide group .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >98% purity .
Advanced: What strategies mitigate low yields in multi-step syntheses due to unstable intermediates?
Answer:
Key challenges :
- Hydrolysis of the trifluoromethoxy group under basic conditions.
- Degradation of carboximidamide intermediates during purification.
Q. Optimization strategies :
Low-temperature reactions : Perform coupling steps (e.g., urea formation) at 0–5°C to suppress side reactions .
In situ derivatization : Protect labile groups (e.g., using tert-butyldimethylsilyl (TBS) for hydroxyls) during purification .
Chromatography conditions : Use silica gel modified with 1% triethylamine to prevent acid-catalyzed decomposition .
Case study : Isolation of the final product via silica gel chromatography (ethyl acetate/hexane, 3:7) yielded 42% after optimizing pH and temperature .
Biochemical: What are the hypothesized biochemical pathways affected by this compound, and how can its enzyme interactions be validated?
Answer:
Proposed targets :
Q. Validation methods :
Surface plasmon resonance (SPR) : Measure binding affinity to recombinant Acps-Pptase (KD < 1 μM indicates high potency) .
Kinase inhibition assays : Use ADP-Glo™ kits to quantify inhibition of p38 MAPK in HEK293 cell lysates .
Microbial growth assays : Test bacteriostatic effects on E. coli strains with/without fatty acid supplementation .
Advanced: How can researchers address solubility challenges in biological assays for this hydrophobic compound?
Answer:
Issue : Low aqueous solubility due to trifluoromethoxy and pyrazine groups.
Solutions :
Co-solvent systems : Use 10% DMSO/PBS with sonication. Verify stability via dynamic light scattering (DLS) .
Liposomal encapsulation : Formulate with phosphatidylcholine (80% encapsulation efficiency reported for analogs) .
Prodrug design : Introduce phosphate groups at the pyrazine nitrogen to enhance solubility, cleaved intracellularly by phosphatases .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicology : Structural analogs show moderate acute toxicity (LD₅₀ = 200 mg/kg in rodents). Use PPE (gloves, goggles) .
- Waste disposal : Incinerate chlorinated byproducts at >850°C to prevent dioxin formation .
- Storage : Store under argon at –20°C to prevent hydrolysis of the carboximidamide group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
